1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione

Beschreibung

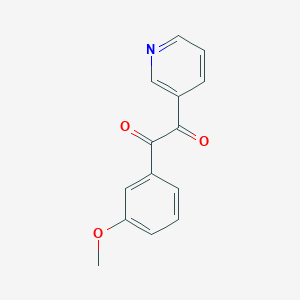

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione is a diketone derivative featuring a 3-methoxyphenyl group and a pyridin-3-yl substituent. This compound belongs to a broader class of 1,2-diketones, which are pivotal in organic synthesis and drug discovery due to their reactivity and ability to act as intermediates for heterocyclic systems.

Eigenschaften

CAS-Nummer |

40061-32-3 |

|---|---|

Molekularformel |

C14H11NO3 |

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione |

InChI |

InChI=1S/C14H11NO3/c1-18-12-6-2-4-10(8-12)13(16)14(17)11-5-3-7-15-9-11/h2-9H,1H3 |

InChI-Schlüssel |

UZZWEDIEWRHCKB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C(=O)C(=O)C2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione typically involves the following steps:

Starting Materials: The synthesis may start with 3-methoxybenzaldehyde and 3-pyridinecarboxaldehyde.

Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable reagent like acetyl chloride in the presence of a base such as pyridine.

Oxidation: The intermediate product may then be oxidized using an oxidizing agent like potassium permanganate to form the final diketone product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Carboxylic acids, quinones.

Reduction Products: Alcohols, diols.

Substitution Products: Halogenated derivatives, substituted phenyl or pyridinyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)-2-(pyridin-3-YL)ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activity

The pharmacological and physicochemical properties of 1,2-diketones are highly dependent on their substituents. Below is a comparative analysis:

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-2-(pyridin-3-yl)ethane-1,2-dione, and how can yield optimization be approached?

- Methodology : The compound is synthesized via a general procedure involving condensation reactions between 3-methoxyphenyl and pyridinyl precursors. reports a 40% yield under standard conditions. To optimize yield:

- Vary catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids).

- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Monitor reaction progress via TLC and extend reaction time if intermediates persist .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data validation be performed?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using δ 9.15 (aromatic protons) and δ 192.9/192.7 (dione carbonyl carbons) as critical markers ( ). Validate by comparing splitting patterns and integration ratios.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 242.0817 (±0.0006 tolerance). Cross-check with isotopic distribution simulations .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodology :

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts.

- Side reactions : Test for moisture sensitivity by conducting reactions under inert atmosphere (N₂/Ar).

- Reagent quality : Ensure anhydrous conditions if using hygroscopic reagents (e.g., POCl₃ in Vilsmeier-Haack reactions) .

Advanced Research Questions

Q. What computational strategies can validate the electronic structure and reactivity of the dione moiety?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distribution, focusing on the dione’s electrophilic sites.

- Compare computed ¹³C NMR chemical shifts (e.g., δ ~192 ppm for carbonyls) with experimental data to assess accuracy .

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data?

- Methodology :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Conformational analysis : Use molecular dynamics simulations to identify dominant conformers influencing chemical shifts.

- Impurity profiling : Employ HPLC-MS to detect trace byproducts that may overlap with target signals .

Q. What mechanistic pathways explain side reactions during synthesis, and how can they be suppressed?

- Methodology :

- Intermediate trapping : Use quenching agents (e.g., MeOH) at timed intervals to isolate intermediates for LC-MS analysis.

- Kinetic studies : Vary temperature (25–80°C) to identify Arrhenius parameters for competing pathways.

- Steric effects : Introduce bulky substituents on precursors to block undesired cyclization (e.g., tert-butyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.